molecular formula C8H15N5O B13881356 [5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine

[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine

Cat. No.: B13881356
M. Wt: 197.24 g/mol
InChI Key: HCOZOMRFERPFIX-UHFFFAOYSA-N
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Description

[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a morpholine ring attached to the triazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of a halomethyl-triazole intermediate with morpholine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The methylene bridge can participate in substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Drug Development: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in metalworking fluids and coatings.

    Dye Synthesis: It can be a precursor in the synthesis of dyes and pigments for textile and printing industries.

Mechanism of Action

The mechanism of action of [5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

    [4-(morpholin-4-ylmethyl)-1H-1,2,3-triazole]: Similar structure but with different substitution patterns on the triazole ring.

    [5-(piperidin-4-ylmethyl)-2H-triazol-4-yl]methanamine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness:

    Enhanced Bioavailability: The presence of the morpholine ring can improve the compound’s solubility and membrane permeability.

    Versatility in Reactions: The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine

InChI

InChI=1S/C8H15N5O/c9-5-7-8(11-12-10-7)6-13-1-3-14-4-2-13/h1-6,9H2,(H,10,11,12)

InChI Key

HCOZOMRFERPFIX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NNN=C2CN

Origin of Product

United States

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